molecular formula C18H30N2O5S2 B12427160 Boc-amino-PEG3-SSPy

Boc-amino-PEG3-SSPy

Cat. No.: B12427160
M. Wt: 418.6 g/mol
InChI Key: OGIQCMJCRMSZRE-UHFFFAOYSA-N
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Description

Boc-amino-PEG3-SSPy is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains three units of polyethylene glycol (PEG) and is designed to facilitate the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-amino-PEG3-SSPy involves multiple steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The PEG chain is then introduced, followed by the attachment of the pyridyl disulfide (SSPy) moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the compound’s identity and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-amino-PEG3-SSPy undergoes various chemical reactions, including:

    Cleavage Reactions: The disulfide bond in the SSPy moiety can be cleaved under reducing conditions, releasing the attached drug.

    Substitution Reactions: The pyridyl disulfide group can react with thiol-containing compounds, forming a stable thioether bond

Common Reagents and Conditions

    Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used to cleave the disulfide bond.

    Thiol-Containing Compounds: Cysteine and glutathione are often used in substitution reactions

Major Products Formed

    Cleavage Products: The cleavage of the disulfide bond results in the release of the drug and the formation of a free thiol group.

    Substitution Products: The reaction with thiol-containing compounds forms a stable thioether bond, linking the PEG chain to the target molecule

Scientific Research Applications

Boc-amino-PEG3-SSPy is widely used in scientific research, particularly in the development of ADCs. Its applications include:

    Chemistry: Used as a linker in the synthesis of complex molecules.

    Biology: Facilitates the targeted delivery of drugs to specific cells.

    Medicine: Integral in the development of targeted cancer therapies.

    Industry: Employed in the production of bioconjugates for diagnostic and therapeutic purposes

Mechanism of Action

Boc-amino-PEG3-SSPy functions as a cleavable linker in ADCs. The disulfide bond in the SSPy moiety is cleaved under reducing conditions, typically found in the intracellular environment of cancer cells. This cleavage releases the cytotoxic drug, which then exerts its effects on the target cells. The PEG chain enhances the solubility and stability of the conjugate, facilitating its delivery to the target site .

Comparison with Similar Compounds

Similar Compounds

    Boc-amino-PEG2-SSPy: Contains two units of PEG and functions similarly as a cleavable linker.

    Boc-amino-PEG4-SSPy: Contains four units of PEG, offering different solubility and stability properties

Uniqueness

Boc-amino-PEG3-SSPy is unique due to its balance of three PEG units, providing an optimal combination of solubility, stability, and cleavability. This makes it particularly suitable for use in ADCs, where precise control over drug release is crucial .

Properties

Molecular Formula

C18H30N2O5S2

Molecular Weight

418.6 g/mol

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C18H30N2O5S2/c1-18(2,3)25-17(21)20-8-9-22-10-11-23-12-13-24-14-15-26-27-16-6-4-5-7-19-16/h4-7H,8-15H2,1-3H3,(H,20,21)

InChI Key

OGIQCMJCRMSZRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCSSC1=CC=CC=N1

Origin of Product

United States

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